2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is an organic compound with the molecular formula C9H13Br2NO. It is a derivative of phenethylamine, featuring a bromine atom and a methoxy group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide typically involves the bromination of 4-methoxyphenethylamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by amination and subsequent hydrobromide salt formation. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding phenethylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenethylamine.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-2-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a carbonyl group instead of an amine group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C9H13Br2NO |
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Molecular Weight |
311.01 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
NRQRIUDYDALEDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Br.Br |
Origin of Product |
United States |
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